Pomalidomide-C6-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-C6-NHS ester is a synthesized E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based cereblon ligand and NHS ester linker . This compound is primarily used in scientific research, particularly in the development of protein degraders and other therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C6-NHS ester involves the conjugation of Pomalidomide with an NHS ester linker. One common method involves the reaction of Pomalidomide with a suitable linker containing an NHS ester group under controlled conditions . The reaction typically requires a coupling agent and a suitable solvent to facilitate the formation of the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. Continuous flow synthesis methods have been developed to improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Pomalidomide-C6-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can react with nucleophiles, leading to the formation of amide bonds.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Solvents: Suitable solvents include DMF (dimethylformamide) and DMSO (dimethyl sulfoxide).
Major Products Formed
The major products formed from these reactions include the this compound conjugate and its hydrolyzed form, the corresponding carboxylic acid .
科学的研究の応用
Pomalidomide-C6-NHS ester has a wide range of scientific research applications:
作用機序
Pomalidomide-C6-NHS ester exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s mechanism of action involves altering intracellular structures such as the actin cytoskeleton and microtubules via upregulating the Rho family of GTPases .
類似化合物との比較
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar mechanisms of action but higher toxicity.
Lenalidomide: A more potent analog of thalidomide with improved efficacy and safety profile.
Citarinostat (ACY-241): A second-generation HDAC6 selective inhibitor that shows combination efficacy with immunomodulatory drugs.
Uniqueness
Pomalidomide-C6-NHS ester is unique due to its specific incorporation of the Pomalidomide-based cereblon ligand and NHS ester linker, making it highly effective in targeted protein degradation applications .
特性
分子式 |
C24H26N4O8 |
---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoate |
InChI |
InChI=1S/C24H26N4O8/c29-17-10-9-16(22(33)26-17)27-23(34)14-6-5-7-15(21(14)24(27)35)25-13-4-2-1-3-8-20(32)36-28-18(30)11-12-19(28)31/h5-7,16,25H,1-4,8-13H2,(H,26,29,33) |
InChIキー |
ILGPYPXJZZUYRL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)ON4C(=O)CCC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。